(1-methyl-1H-indazol-6-yl)methanamine - 267413-31-0

(1-methyl-1H-indazol-6-yl)methanamine

Catalog Number: EVT-1175796
CAS Number: 267413-31-0
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1-methyl-1H-indazol-6-yl)methanamine” is a chemical compound with the CAS Number: 267413-31-0. It has a molecular weight of 161.21 . The IUPAC name for this compound is the same as the common name .

Molecular Structure Analysis

The InChI code for “(1-methyl-1H-indazol-6-yl)methanamine” is 1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and other properties would be detailed in its Material Safety Data Sheet (MSDS) .

Applications
  • Melanin-concentrating hormone receptor 1 (MCHr1) antagonists: Indazole derivatives have been identified as potential therapeutic agents for obesity by antagonizing MCHr1. []
  • Human neuronal nitric oxide synthase (nNOS) inhibitors: Selective inhibition of nNOS using indazole derivatives has shown potential in treating pain conditions like migraine. []
  • Glucocorticoid receptor (GR) antagonists: Indazole derivatives have been developed as selective GR antagonists for treating conditions like Cushing's syndrome. []
  • Farnesyl transferase inhibitors: Indazole-containing compounds have been investigated for their potential as farnesyl transferase inhibitors, which could have applications in cancer treatment. []
  • Dopamine D4 receptor antagonists: Certain indazole derivatives have exhibited potent and selective antagonist activity at dopamine D4 receptors, potentially useful in studying dopaminergic transmission. []

(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one

Compound Description: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones are a class of Polo-like kinase 4 (PLK4) inhibitors. []

Relevance: This compound class shares a core indazole structure with (1-methyl-1H-indazol-6-yl)methanamine. The key difference lies in the substitution on the indazole's 6th position. While (1-methyl-1H-indazol-6-yl)methanamine possesses a methanamine group, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones feature an (E)-methyleneindolin-2-one moiety at that position. This difference highlights how modifications to the indazole scaffold can lead to diverse biological activities. []

2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Compound Description: This compound class represents another group of PLK4 inhibitors with improved drug-like properties compared to (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. They incorporate two stereogenic centers, contributing to their enhanced characteristics. []

Relevance: Similar to the previous example, 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones retain the core indazole motif found in (1-methyl-1H-indazol-6-yl)methanamine. The distinction arises from the presence of a spiro[cyclopropane-1,3'-indolin]-2'-one group at the 6th position of the indazole, replacing the methanamine substituent in the target compound. This difference underscores the significant structural variations possible while maintaining the core indazole structure. []

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl-benzamide (Axitinib)

Compound Description: Axitinib is a potent and selective inhibitor of the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, showing efficacy in treating renal cell carcinoma. [, ] It exhibits photodegradation sensitivity. [, ]

Relevance: While Axitinib shares the indazole core with (1-methyl-1H-indazol-6-yl)methanamine, it features a more complex substitution pattern. This includes a sulfide linkage connecting the indazole to a benzamide moiety and a (E)-2-pyridin-2-yl-vinyl group at the 3rd position of the indazole. This comparison highlights the diversity of structures achievable by modifying the indazole core and emphasizes its potential as a pharmacophore in drug discovery. [, , , ]

4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles

Compound Description: This class of compounds demonstrates promising anticancer and anti-inflammatory activities. []

Relevance: Although these compounds share a similar structure with (1-methyl-1H-indazol-6-yl)methanamine, the core heterocycle is an indole rather than an indazole. This difference underscores the significance of the heterocycle selection in determining the biological activity of a molecule, even when similar substituents are present. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

Compound Description: CFI-400945 is a potent, orally active PLK4 inhibitor with promising antitumor activity, identified as a potential clinical candidate for cancer therapy. []

Relevance: CFI-400945 incorporates the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold discussed earlier as a key structural feature. The indazole core in this molecule further connects to a (E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl group at the 3rd position. This example demonstrates how elaborate modifications and additions to the core structure contribute to the development of potent and selective drug candidates. []

Properties

CAS Number

267413-31-0

Product Name

(1-methyl-1H-indazol-6-yl)methanamine

IUPAC Name

(1-methylindazol-6-yl)methanamine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3

InChI Key

SCHZPLZUVGWXMA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)CN)C=N1

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.